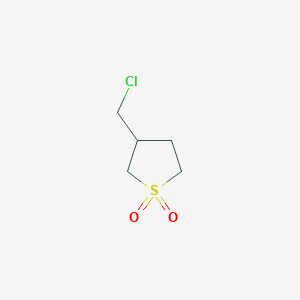
3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide is an organic compound with the molecular formula C5H9ClO2S It is a derivative of tetrahydrothiophene, where a chloromethyl group is attached to the third carbon, and the sulfur atom is oxidized to a dioxide
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide typically involves the chloromethylation of tetrahydrothiophene followed by oxidation. One common method includes the reaction of tetrahydrothiophene with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1,1-dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Large-scale production may also incorporate advanced purification techniques to isolate the desired compound from by-products and impurities.
化学反应分析
Types of Reactions
3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The sulfur dioxide group can be further oxidized or reduced under specific conditions, leading to different sulfur oxidation states.
Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a corresponding amine derivative, while oxidation may produce sulfone or sulfoxide derivatives.
科学研究应用
3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment of the chloromethyl group.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its unique structure may offer therapeutic benefits in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution. The sulfur dioxide group can participate in redox reactions, influencing the compound’s reactivity and stability. Molecular targets and pathways involved in biological applications are still under investigation, but the compound’s ability to form covalent bonds with biomolecules is a key feature.
相似化合物的比较
Similar Compounds
Tetrahydrothiophene: The parent compound without the chloromethyl and dioxide groups.
3-(Hydroxymethyl)tetrahydrothiophene 1,1-dioxide: A similar compound where the chloromethyl group is replaced by a hydroxymethyl group.
3-(Methylthio)tetrahydrothiophene 1,1-dioxide: A derivative with a methylthio group instead of a chloromethyl group.
Uniqueness
3-(Chloromethyl)tetrahydrothiophene 1,1-dioxide is unique due to the presence of both the chloromethyl and dioxide groups. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. Its ability to undergo a variety of chemical reactions and form stable products sets it apart from other similar compounds.
属性
IUPAC Name |
3-(chloromethyl)thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO2S/c6-3-5-1-2-9(7,8)4-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPALMJXNYQPBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321971-80-6 |
Source


|
| Record name | 3-(chloromethyl)-1lambda6-thiolane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2922972.png)
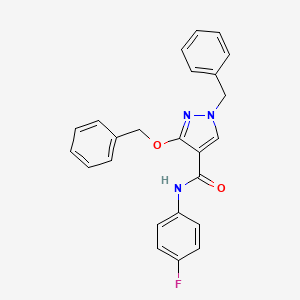
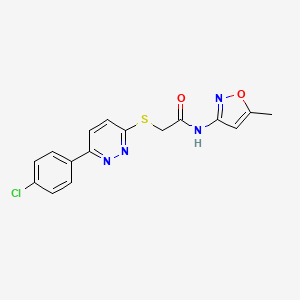
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-(2-fluorophenoxy)propyl]propanamide](/img/structure/B2922975.png)
![Benzyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2922979.png)
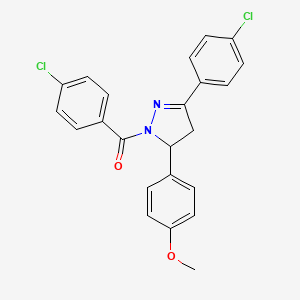
![3-allyl-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922982.png)
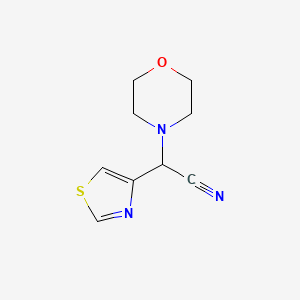
![3-[(4-Chlorophenyl)sulfanyl]-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone](/img/structure/B2922986.png)

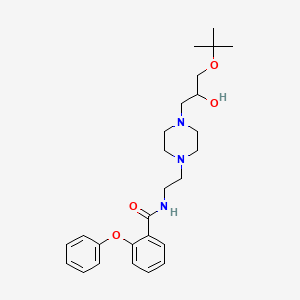
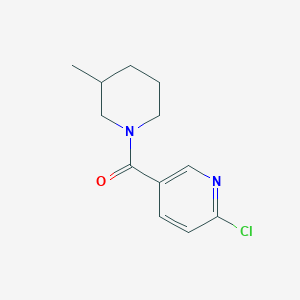
![6-Tert-butyl-2-{1-[2-(cyclopentylsulfanyl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2922991.png)
![methyl 3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2922994.png)
